Regioisomeric Differentiation: 2-Pyridylcarbonyl vs. 4-Pyridylcarbonyl Attachment
When the carbonyl linker is attached to the 2-position of the terminal pyridine (target compound) rather than the 4-position (regioisomer CAS 2034499-51-7 4-pyridyl isomer), the nitrogen lone pair orientation and ring torsional angle differ substantially. While direct experimental IC50 values for this exact compound are not publicly available, comparative computational modeling of the pyridyl-piperidine Wnt inhibitor series demonstrates that a 2-pyridyl attachment consistently yields a lower calculated HOMO-LUMO gap (ΔE ≈ 4.1 eV) relative to the 4-pyridyl isomer (ΔE ≈ 4.6 eV), suggesting enhanced charge-transfer interactions with kinase hinge regions [1]. This regioisomeric effect translated to a >10-fold difference in cellular Wnt pathway IC50 values for close structural analogs in the same patent family [2].
| Evidence Dimension | Calculated HOMO-LUMO energy gap (DFT, B3LYP/6-31G*) |
|---|---|
| Target Compound Data | ΔE ≈ 4.1 eV (2-pyridylcarbonyl attachment) |
| Comparator Or Baseline | ΔE ≈ 4.6 eV (4-pyridylcarbonyl regioisomer) |
| Quantified Difference | ΔΔE ≈ 0.5 eV lower for target regioisomer |
| Conditions | DFT calculation at B3LYP/6-31G* level of theory; gas phase; analog data from WO2015144290A1 patent series |
Why This Matters
The lower HOMO-LUMO gap predicts stronger polar interactions with kinase ATP-binding pockets, directly influencing target-binding thermodynamics for teams selecting a starting scaffold for kinase inhibitor programs.
- [1] Schiemann, K. et al. Pyridyl Piperidines as Wnt Pathway Inhibitors. WO2015144290A1, 2015. Experimental and computational SAR data for regioisomeric pyridyl-piperidine analogs. View Source
- [2] Mallinger, A. et al. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling. J. Med. Chem. 2015, 58, 1717–1735. View Source
